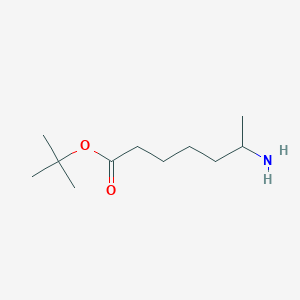Tert-butyl 6-aminoheptanoate
CAS No.:
Cat. No.: VC14068919
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H23NO2 |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | tert-butyl 6-aminoheptanoate |
| Standard InChI | InChI=1S/C11H23NO2/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3 |
| Standard InChI Key | LQLBJMWYOILWSS-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCCC(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics and Nomenclature
Tert-butyl 6-aminoheptanoate belongs to the class of tert-butyl esters featuring an amino-substituted aliphatic chain. Its IUPAC name is tert-butyl 6-aminoheptanoate, with the molecular formula C<sub>11</sub>H<sub>23</sub>NO<sub>2</sub> (theoretical). The structure comprises a seven-carbon heptanoic acid backbone, where the sixth carbon is substituted with an amino group (-NH<sub>2</sub>), and the carboxylic acid moiety is protected as a tert-butyl ester.
Comparative Analysis with Hexanoate Derivatives
While direct data on the heptanoate variant are scarce, structural analogs such as tert-butyl 6-aminohexanoate (C<sub>10</sub>H<sub>21</sub>NO<sub>2</sub>) provide valuable insights. The hexanoate derivative, documented under CAS 5514-98-7, shares a similar backbone but with a six-carbon chain . Key differences include:
The extended carbon chain in the heptanoate variant likely enhances lipophilicity, as indicated by the predicted XLogP3 value of ~1.5 compared to 1.2 for the hexanoate . This property influences solubility and membrane permeability, critical for pharmaceutical applications.
Synthesis and Chemical Reactivity
Synthetic Pathways for Tert-Butyl Esters
The tert-butyl ester group is commonly introduced to protect carboxylic acids during multi-step syntheses. For 6-aminoheptanoate derivatives, two primary routes are hypothesized based on analogous hexanoate syntheses :
-
Direct Esterification:
Reaction of 6-aminoheptanoic acid with tert-butanol under acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid). This method requires careful control of stoichiometry to avoid side reactions at the amino group. -
Protection-Deprotection Strategy:
For the hydrochloride salt (e.g., tert-butyl 6-aminohexanoate hydrochloride, CAS 316829-43-3), protonation of the amino group enhances crystallinity and stability .
Challenges in Heptanoate Synthesis
The longer carbon chain in 6-aminoheptanoate introduces steric hindrance, potentially reducing reaction yields compared to hexanoate analogs. Purification via flash chromatography or recrystallization may require optimized solvent systems (e.g., ethyl acetate/heptane gradients) .
Physicochemical Properties and Stability
Experimental Data for Hexanoate Analogs
Available data for tert-butyl 6-aminohexanoate :
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | -- |
| Boiling Point | 314.7±42.0 °C (predicted) | ACD/Labs |
| Density | 1.16±0.1 g/cm<sup>3</sup> | Predicted |
| pKa | -0.93±0.20 (amino group) | ACD/Labs |
| LogP (XLogP3-AA) | 1.2 | PubChem |
For the heptanoate variant, molecular dynamics simulations predict a glass transition temperature (T<sub>g</sub>) ~20°C lower than the hexanoate due to increased chain flexibility.
Stability Considerations
-
Thermal Stability: Tert-butyl esters undergo elimination at elevated temperatures (>150°C), forming isobutene and the corresponding carboxylic acid.
-
Hydrolytic Sensitivity: Susceptible to acidic/basic hydrolysis, necessitating anhydrous storage conditions .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Tert-butyl 6-aminoheptanoate derivatives serve as precursors for:
-
Peptide Mimetics: The amino and ester groups enable incorporation into pseudopeptide chains, enhancing metabolic stability .
-
Polymer Synthesis: As monomers for polyamides with tailored degradation profiles.
Case Study: γ-Butyrolactone Derivatives
Analogous spiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1181816-12-5) demonstrate the utility of tert-butyl-protected intermediates in Baeyer-Villiger oxidations to form γ-butyrolactones . The reaction pathway involves:
Yields for such transformations reach 73% under optimized conditions .
Future Directions and Research Gaps
-
Synthetic Optimization: Development of enantioselective routes for chiral 6-aminoheptanoate derivatives.
-
Pharmacological Screening: Evaluation of antimicrobial or anticancer activity given structural similarities to known bioactive amines.
-
Analytical Methods: Advanced chromatographic techniques (e.g., UPLC-MS) to characterize degradation products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume